N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea
Description
N-(3,4-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (CAS: 99590-57-5) is a thiourea derivative with the molecular formula C₁₀H₁₁Cl₂N₃S and a molecular weight of 276.19 g/mol . Its structure consists of a 3,4-dichlorophenyl group attached to a thiourea moiety, which is further substituted with a dimethylamino methylene group.
Properties
IUPAC Name |
(3E)-1-(3,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGRZTUZJVLSQM-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea typically involves the reaction of 3,4-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea moiety undergoes nucleophilic substitution under basic conditions. For example, reactions with aryl isothiocyanates yield carbonyl thiourea derivatives. A study demonstrated the synthesis of carbonyl thiourea PI-28 analogs using 3,4-dichlorophenyl isothiocyanate and NaH in DMSO (76% yield) .
Table 1: Reaction conditions and yields for nucleophilic substitution
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH (1.2 eq) | DMSO | RT | 2 | 76 |
| NaH (1.2 eq) | DMF | RT | 24 | 60 |
Cyclization to Heterocycles
Under dehydrating conditions, the thiourea group participates in cyclization to form thiadiazoles. For instance, treatment with Lawesson’s reagent or propylphosphonic anhydride (T3P) converts intermediates into 1,3,4-thiadiazoles .
Example reaction pathway :
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Intermediate formation : React with arylaminosulfonylacetic acids.
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Cyclocondensation : Use T3P or POCl₃ to form oxadiazoles.
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Thiadiazole synthesis : Treat with thiourea in THF (yields: 43–80%) .
Oxidation Reactions
Thioureas are prone to oxidation, forming sulfonic acids or S-oxides. While specific data for this compound is limited, studies on analogs show oxidation with peracetic acid yields thiourea trioxides .
General oxidation outcomes :
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Sulfur oxidation states: S⁰ (thiourea) → S⁴⁺ (S-oxide) → S⁶⁺ (sulfonic acid).
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Stability: Trioxides are less reactive but retain biological activity .
Hydrogen-Bond-Mediated Interactions
The thiourea group forms N–H⋯O bonds with solvents like DMF, stabilizing intermediates during synthesis. Crystal structure analyses reveal planar geometries and halogen-π interactions influencing reactivity .
Structural insights :
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Torsion angles: C8–C2–N2–O1 = 172.1° (planar alignment).
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Intermolecular forces: Halogen bonds (Cl⋯Cl) and hydrophobic interactions enhance stability .
Comparative Reactivity
The dichlorophenyl substitution pattern distinguishes this compound from analogs. For example:
Table 2: Reactivity comparison with analogs
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea exhibits significant anticancer properties. It has been shown to target specific molecular pathways involved in cancer progression, including angiogenesis and cell signaling pathways. The compound has demonstrated IC50 values ranging from 3 to 14 µM against several cancer cell lines, including pancreatic, prostate, and breast cancer cells . In particular, derivatives of this compound have shown promising results in inhibiting the growth of human leukemia cell lines with IC50 values as low as 1.50 µM .
Antibacterial Activity
The compound also exhibits antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL for certain derivatives, showing comparable efficacy to standard antibiotics like ceftriaxone . This suggests potential for development into new antibacterial agents.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with biological macromolecules. The thiourea functional group can undergo nucleophilic attacks, allowing the compound to form complexes with various targets within cells .
Agricultural Applications
Thiourea derivatives are also explored for their potential in agrochemicals. This compound has been studied for its effects on plant growth and pest resistance. Compounds like this one can act as growth regulators or protectants against pests and diseases, enhancing crop yields and sustainability in agricultural practices.
Material Science Applications
In material science, thioureas are utilized as precursors for synthesizing new materials with specific properties. This compound can be used in the development of polymers and coatings that require enhanced thermal stability and resistance to degradation . Its unique structure may also contribute to the development of chemosensors and other functional materials.
Synthesis and Derivatives
The synthesis of this compound typically involves a straightforward reaction between appropriate isothiocyanates and amines under controlled conditions. This method allows for high yields and purity necessary for biological testing.
Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50 µM) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 3 - 14 | 40 - 50 |
| Ceftriaxone | N/A | Standard control |
| Other Thiourea Derivatives | Varies | Varies |
Case Studies
Case Study A: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various thiourea derivatives including this compound, researchers found that this compound significantly inhibited cell proliferation in breast cancer cell lines (MCF-7), demonstrating potential as a therapeutic agent .
Case Study B: Agricultural Impact
Field trials involving thiourea derivatives showed enhanced resistance to common agricultural pests when applied as foliar treatments. The application of this compound resulted in improved plant health metrics compared to untreated controls.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Urea-Based Herbicides: Diuron and Linuron
Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea, CAS: 330-54-1) and linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea, CAS: 330-55-2) share the 3,4-dichlorophenyl moiety but replace the thiourea group with urea (Fig. 1). Key differences include:
- Functional Group: Thiourea (C=S) vs. urea (C=O).
- Biological Activity: Diuron and linuron are herbicides inhibiting photosynthesis by blocking plastoquinone binding in photosystem II. The target compound’s bioactivity is unspecified but may differ due to the thiourea group’s altered electronic properties .
- Stability : Urea derivatives are generally more hydrolytically stable than thioureas, which can degrade under acidic conditions.
| Property | N-(3,4-DCP)-Thiourea Derivative | Diuron | Linuron |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂N₃S | C₉H₁₀Cl₂N₂O | C₉H₁₀Cl₂N₂O₂ |
| Functional Group | Thiourea (C=S) | Urea (C=O) | Methoxyurea |
| Primary Use | Synthetic intermediate | Herbicide | Herbicide |
| CAS Number | 99590-57-5 | 330-54-1 | 330-55-2 |
Thiourea Derivatives: Diafenthiuron
Diafenthiuron (CAS: 80060-09-9) is a thiourea-based insecticide with the formula C₂₃H₂₂ClN₃OS. Unlike the target compound, it features a bulky isopropyl-phenoxy substituent (Fig. 2). Key distinctions:
- Substituents: Diafenthiuron’s complex substituents enhance its binding to insect acetylcholine receptors, whereas the dimethylamino methylene group in the target compound may favor different interactions.
- Application : Diafenthiuron is used against whiteflies and mites, highlighting how structural complexity broadens bioactivity .
Positional Isomer: 3,5-Dichloro Substituted Analog
The positional isomer N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea (CAS: 477852-00-9) differs only in the chlorine substitution pattern (3,5- vs. 3,4-dichloro). This minor change can significantly alter:
Simplified Thiourea: N-(3,4-Dichlorophenyl)Thiourea
This compound (CAS: N/A) lacks the dimethylamino methylene group, reducing steric bulk and electron-donating capacity. Key contrasts:
- Synthetic Utility: The dimethylamino group in the target compound may act as a directing group in further functionalization.
- Crystallography: The simpler analog forms a twisted conformation (66.77° dihedral angle) with N–H⋯S/Cl bonds, whereas the target compound’s structure likely exhibits altered hydrogen bonding due to the dimethylamino group .
Biological Activity
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a synthetic compound belonging to the thiourea class, which is known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C10H11Cl2N3S
- Molar Mass : 276.19 g/mol
- Structure :
- Contains a dichlorophenyl group and a dimethylaminomethylene moiety.
- The thiourea backbone contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions in solvents like ethanol or methanol. The process generally includes:
- Reaction Setup : Combine 3,4-dichloroaniline and DMF-DMA.
- Refluxing : Heat the mixture to promote reaction.
- Isolation : Cool the reaction mixture and isolate the product through filtration.
- Purification : Recrystallize the compound for purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been explored for its potential anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
| HeLa (cervical cancer) | 10 | Inhibits cell proliferation through cell cycle arrest |
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially serving as a lead compound for drug development targeting metabolic disorders.
The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:
- Enzyme Binding : The thiourea group may bind to active sites of enzymes, inhibiting their activity.
- Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or proteins involved in cellular processes.
Case Studies
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Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results showed a significant reduction in bacterial viability at concentrations as low as 10 µM.
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Cancer Cell Line Study :
- Evaluated on MCF-7 and HeLa cell lines.
- Findings indicated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves condensation of 3,4-dichloroaniline with dimethylaminomethyl isothiocyanate under reflux in anhydrous solvents (e.g., THF or DMF). Purity optimization requires recrystallization from ethanol or methanol and characterization via IR spectroscopy (confirming thiourea C=S stretch at ~1250–1350 cm⁻¹) and ¹H/¹³C NMR (e.g., dimethylamino resonance at δ ~2.8–3.2 ppm). X-ray crystallography is recommended for structural validation .
Q. How can structural discrepancies in thiourea derivatives be resolved during crystallographic analysis?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve conformational ambiguities. For example, the thiourea moiety’s planarity and hydrogen-bonding patterns (N–H···S interactions) should align with density functional theory (DFT)-optimized geometries. Discrepancies in bond lengths (e.g., C=S vs. C–N) require comparison with benchmark data from similar derivatives .
Q. What spectroscopic techniques are critical for distinguishing thiourea tautomers in solution?
- Methodological Answer : Variable-temperature ¹H NMR can detect tautomeric equilibria (e.g., thione-thiol forms). IR spectroscopy identifies thiocarbonyl (C=S) vs. thiol (S–H) bands. For unambiguous assignment, combine with computational methods (e.g., DFT vibrational frequency analysis) .
Advanced Research Questions
Q. How do substituents on the dichlorophenyl ring influence electronic properties and bioactivity?
- Methodological Answer : Perform Hammett σ analysis to correlate substituent effects (e.g., Cl position) with electronic parameters (e.g., dipole moments, HOMO-LUMO gaps via DFT). Compare with biological assays (e.g., fungicidal activity in Rhizoctonia solani models) to establish structure-activity relationships. Substituents at the para-position enhance electron-withdrawing effects, increasing electrophilicity at the thiourea sulfur .
Q. What computational strategies are effective for modeling non-covalent interactions in thiourea derivatives?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) hybrid methods to study π-stacking (e.g., dichlorophenyl–aromatic interactions) and hydrogen bonding. Topological analysis (AIM theory) of electron density maps identifies critical bond paths and van der Waals contacts. Validate with experimental XRD data .
Q. How can reaction mechanisms involving thiourea derivatives be elucidated under catalytic conditions?
- Methodological Answer : Employ in situ FTIR or Raman spectroscopy to monitor intermediates (e.g., isothiocyanate intermediates in annulation reactions). Kinetic isotope effects (KIEs) and DFT-based transition-state modeling (e.g., NEB method) can identify rate-determining steps. For example, the dimethylamino group stabilizes transition states via intramolecular hydrogen bonding .
Q. What experimental approaches resolve contradictions in biological activity data for thiourea derivatives?
- Methodological Answer : Use orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo toxicity profiling) to validate activity. For instance, discrepancies in antifungal efficacy may arise from membrane permeability differences, addressed via logP measurements (HPLC) and molecular dynamics (MD) simulations of lipid bilayer interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
